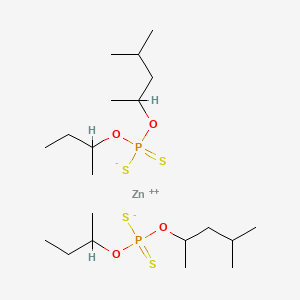
12-Oxa-4,7-diaza-11-silatridecanoic acid, 11,11-dimethoxy-2-methyl-, 3-(trimethoxysilyl)propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Oxa-4,7-diaza-11-silatridecanoic acid, 11,11-dimethoxy-2-methyl-, 3-(trimethoxysilyl)propyl ester is a complex organosilicon compound It is characterized by the presence of silicon, oxygen, nitrogen, and carbon atoms in its structure
Vorbereitungsmethoden
The synthesis of 12-Oxa-4,7-diaza-11-silatridecanoic acid, 11,11-dimethoxy-2-methyl-, 3-(trimethoxysilyl)propyl ester involves multiple steps. The synthetic route typically includes the following steps:
Formation of the silatridecanoic acid backbone: This involves the reaction of appropriate starting materials under controlled conditions to form the silatridecanoic acid structure.
Introduction of the dimethoxy and methyl groups: This step involves the addition of dimethoxy and methyl groups to the silatridecanoic acid backbone.
Attachment of the trimethoxysilylpropyl ester group: The final step involves the esterification reaction to attach the trimethoxysilylpropyl group to the molecule.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
12-Oxa-4,7-diaza-11-silatridecanoic acid, 11,11-dimethoxy-2-methyl-, 3-(trimethoxysilyl)propyl ester undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
12-Oxa-4,7-diaza-11-silatridecanoic acid, 11,11-dimethoxy-2-methyl-, 3-(trimethoxysilyl)propyl ester has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including coatings and adhesives, due to its unique chemical properties.
Chemistry: The compound is utilized in various chemical reactions and processes as a reagent or catalyst.
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 12-Oxa-4,7-diaza-11-silatridecanoic acid, 11,11-dimethoxy-2-methyl-, 3-(trimethoxysilyl)propyl ester involves its interaction with molecular targets and pathways. The compound can form stable complexes with various substrates, facilitating chemical reactions. Its unique structure allows it to interact with biological molecules, potentially influencing cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 12-Oxa-4,7-diaza-11-silatridecanoic acid, 11,11-dimethoxy-2-methyl-, 3-(trimethoxysilyl)propyl ester stands out due to its specific combination of functional groups and structural features. Similar compounds include:
Methyl 11,11-dimethoxy-12-oxa-4,7-diaza-11-silatridecanoate: This compound shares a similar backbone but differs in the ester group attached.
Other organosilicon compounds: These compounds may have different functional groups or structural variations, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
136120-13-3 |
|---|---|
Molekularformel |
C18H42N2O8Si2 |
Molekulargewicht |
470.7 g/mol |
IUPAC-Name |
3-trimethoxysilylpropyl 2-methyl-3-[2-(3-trimethoxysilylpropylamino)ethylamino]propanoate |
InChI |
InChI=1S/C18H42N2O8Si2/c1-17(18(21)28-13-9-15-30(25-5,26-6)27-7)16-20-12-11-19-10-8-14-29(22-2,23-3)24-4/h17,19-20H,8-16H2,1-7H3 |
InChI-Schlüssel |
HLWGUFKXKOBIMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNCCNCCC[Si](OC)(OC)OC)C(=O)OCCC[Si](OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





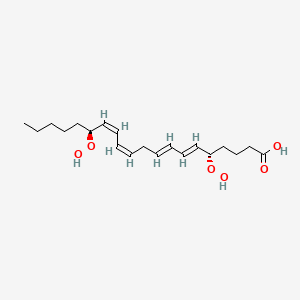
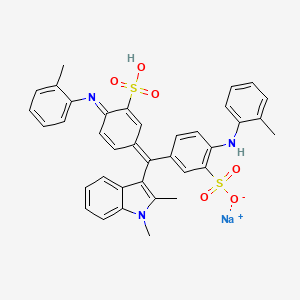


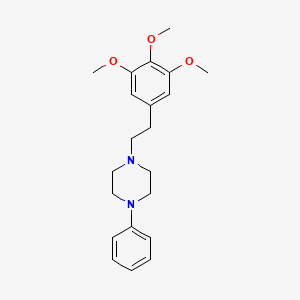



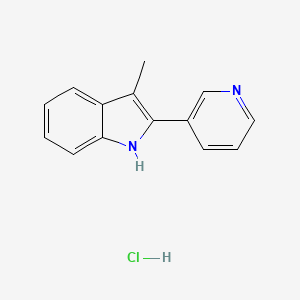
![N,N-diethyl-2-(1H-imidazo[4,5-b]pyridin-2-yloxy)ethanamine;oxalic acid](/img/structure/B12754755.png)
